(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[320]heptane is a bicyclic compound featuring a furan ring and an azabicyclo heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan and azabicyclo[3.2.0]heptane derivatives.
Key Reactions: The key reactions include cyclization and functional group transformations to introduce the furan ring and the azabicyclo heptane structure.
Reaction Conditions: These reactions are often carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions efficiently.
Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.
Purification: Employing advanced purification techniques such as chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: Reduction reactions can be used to modify the azabicyclo heptane structure.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the azabicyclo heptane structure can produce various amine derivatives.
Scientific Research Applications
(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The furan ring and azabicyclo heptane structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(1S,5S)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane: A compound with a similar bicyclic structure but different substituents.
(1S,5S)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane: Another related compound with variations in the bicyclic framework.
Uniqueness
(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane is unique due to its specific combination of a furan ring and an azabicyclo heptane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,5S)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H2/t8-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWARMJFBEFUNJK-WPRPVWTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CCN2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CCN2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.